2-(1,1-Difluoropropyl)-1,3-difluorobenzene
Overview
Description
2-(1,1-Difluoropropyl)-1,3-difluorobenzene is an organic compound characterized by the presence of both difluoropropyl and difluorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 1,3-difluorobenzene with 1,1-difluoropropyl halides under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced techniques to ensure high yield and purity. The use of specialized reactors and controlled environments is crucial to manage the reactivity of fluorine and prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(1,1-Difluoropropyl)-1,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions may yield partially or fully hydrogenated derivatives.
Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-(1,1-Difluoropropyl)-1,3-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2-(1,1-Difluoropropyl)-1,3-difluorobenzene exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(1,1-Difluoropropyl)-1,4-difluorobenzene
- 2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene
Comparison: Compared to its analogs, 2-(1,1-Difluoropropyl)-1,3-difluorobenzene exhibits unique reactivity and stability due to the specific positioning of fluorine atoms. This positioning can influence the compound’s chemical behavior and interactions with other molecules, making it particularly valuable in certain applications.
Properties
IUPAC Name |
2-(1,1-difluoropropyl)-1,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-2-9(12,13)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITQKIWJAPLQOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=C1F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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